Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate
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Overview
Description
Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate is a chemical compound with a complex structure that includes a sulfonate group, a tert-butyl carbamate group, and a disodium salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate typically involves multiple steps. One common method includes the protection of an amino group with a tert-butyl carbamate (Boc) group, followed by the introduction of a sulfonate group. The final step involves the formation of the disodium salt. The reaction conditions often require specific solvents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the same steps as the laboratory synthesis but on a larger scale, with additional purification steps to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate can undergo various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate exerts its effects involves its interaction with specific molecular targets. The sulfonate group can interact with proteins and enzymes, altering their activity. The tert-butyl carbamate group can protect amino groups during chemical reactions, allowing for selective modifications .
Comparison with Similar Compounds
Similar Compounds
2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid: Similar structure but lacks the sulfonate group.
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(prop-2-enoxycarbonylamino)pentanoic acid: Contains a similar carbamate group but different functional groups.
Uniqueness
Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate is unique due to its combination of a sulfonate group and a tert-butyl carbamate group, which provides distinct chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C8H13NNa2O7S |
---|---|
Molecular Weight |
313.24 g/mol |
IUPAC Name |
disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate |
InChI |
InChI=1S/C8H15NO7S.2Na/c1-8(2,3)16-7(12)9-5(6(10)11)4-17(13,14)15;;/h5H,4H2,1-3H3,(H,9,12)(H,10,11)(H,13,14,15);;/q;2*+1/p-2 |
InChI Key |
AIASNIINFZRYJW-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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